molecular formula C14H16BrNS B12731602 N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide CAS No. 63906-19-4

N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide

Cat. No.: B12731602
CAS No.: 63906-19-4
M. Wt: 310.25 g/mol
InChI Key: ZUHDDBXJOHPYTP-UHFFFAOYSA-M
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Description

N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a phenylthioethyl group, and a methobromide moiety. Its distinct chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide typically involves a multi-step process. One common synthetic route starts with the preparation of the intermediate 4-(2-(phenylthio)ethyl)-pyridine. This intermediate is then methylated using methyl bromide under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as acetonitrile or dichloromethane, and a base, such as potassium carbonate, to facilitate the methylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve the use of appropriate solvents, such as ethanol or dichloromethane, and controlled temperatures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioether derivatives, depending on the type of reaction and the reagents used .

Scientific Research Applications

N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the phenylthioethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .

Properties

CAS No.

63906-19-4

Molecular Formula

C14H16BrNS

Molecular Weight

310.25 g/mol

IUPAC Name

1-methyl-4-(2-phenylsulfanylethyl)pyridin-1-ium;bromide

InChI

InChI=1S/C14H16NS.BrH/c1-15-10-7-13(8-11-15)9-12-16-14-5-3-2-4-6-14;/h2-8,10-11H,9,12H2,1H3;1H/q+1;/p-1

InChI Key

ZUHDDBXJOHPYTP-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C=C1)CCSC2=CC=CC=C2.[Br-]

Origin of Product

United States

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